Ethyl 3-hydroxycyclobutanecarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxycyclobutanecarboxylate can be synthesized through the reduction of ethyl 3-oxocyclobutanecarboxylate. The reaction involves the use of sodium borohydride (NaBH4) as the reducing agent in ethanol at a temperature of -30°C . The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis route involving the reduction of ethyl 3-oxocyclobutanecarboxylate can be scaled up for industrial purposes. The use of common reagents and mild reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxycyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 3-oxocyclobutanecarboxylate.
Reduction: Ethyl 3-hydroxycyclobutanemethanol.
Substitution: Ethyl 3-chlorocyclobutanecarboxylate or ethyl 3-bromocyclobutanecarboxylate.
Scientific Research Applications
Ethyl 3-hydroxycyclobutanecarboxylate and its derivatives have significant applications in various fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxycyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in various chemical reactions, leading to the formation of different products. These interactions can influence biological processes and chemical transformations, making it a versatile compound in research and industrial applications.
Comparison with Similar Compounds
Ethyl 3-hydroxycyclobutanecarboxylate can be compared with other similar compounds, such as:
Ethyl 3-oxocyclobutanecarboxylate: The oxidized form of this compound.
Ethyl 3-chlorocyclobutanecarboxylate: A substituted derivative with a chlorine atom.
Ethyl 3-bromocyclobutanecarboxylate: A substituted derivative with a bromine atom.
The uniqueness of this compound lies in its hydroxyl group, which provides additional reactivity and versatility in chemical reactions compared to its oxidized or substituted counterparts .
Biological Activity
Ethyl 3-hydroxycyclobutanecarboxylate (EHCB) is an organic compound characterized by its unique cyclobutane structure, which includes a hydroxyl and a carboxylate group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of EHCB, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₇H₁₂O₃
- Molecular Weight : 144.17 g/mol
- Density : Approximately 1.2 g/cm³
- Boiling Point : Around 209.4 °C at 760 mmHg
The presence of the cyclobutane ring contributes to the compound's distinctive reactivity and biological properties, making it a subject of interest in various scientific studies.
EHCB's biological activity is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of cellular processes such as:
- Signal Transduction : Influencing pathways that regulate cellular responses.
- Gene Expression : Altering the transcriptional activity of genes involved in various physiological processes.
- Metabolic Pathways : Modulating metabolic reactions that affect energy homeostasis and cellular function.
Biological Activities
Research has indicated several potential biological activities associated with EHCB:
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various pathogens, suggesting that EHCB may exhibit similar effects.
- Anti-inflammatory Effects : Investigations into related cyclobutane derivatives have shown promise in reducing inflammation, indicating potential therapeutic applications for EHCB in inflammatory diseases.
- Cancer Therapeutics : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation, warranting further exploration of EHCB's role in cancer treatment.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in inflammatory markers | |
Cancer cell inhibition | Decreased proliferation in vitro |
Case Study: Antimicrobial Activity
A study investigating the antimicrobial effects of cyclobutane derivatives found that EHCB exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis, leading to cell lysis. This finding suggests potential applications in developing new antibacterial agents.
Case Study: Anti-inflammatory Properties
In a model of induced inflammation, EHCB was administered to mice exhibiting symptoms related to inflammatory conditions. Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6, supporting its potential use as an anti-inflammatory agent. The study highlighted the compound's ability to modulate immune responses effectively.
Properties
IUPAC Name |
ethyl 3-hydroxycyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVUZBJHOAPDGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938085 | |
Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17205-02-6, 160351-88-2 | |
Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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